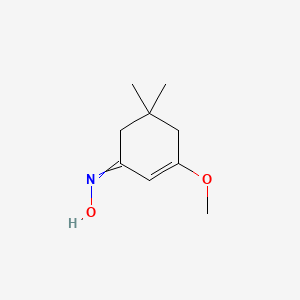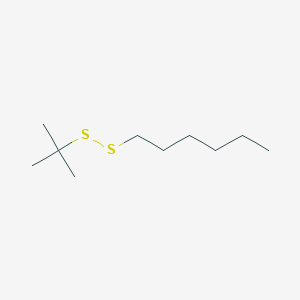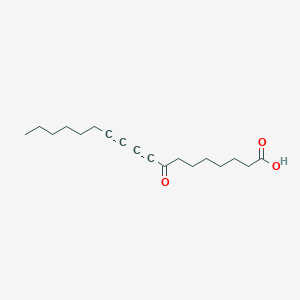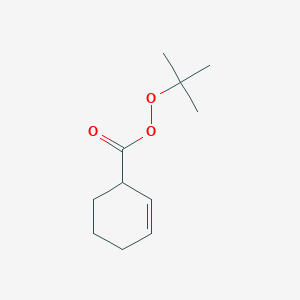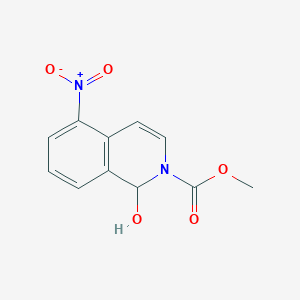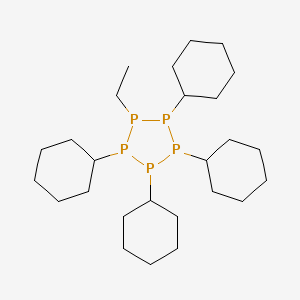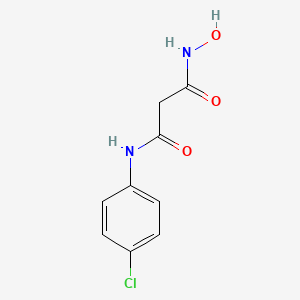
N-(4-Chlorophenyl)-N'-hydroxypropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N’-hydroxypropanediamide is an organic compound that features a chlorophenyl group attached to a hydroxypropanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-hydroxypropanediamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by hydroxylation. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-chlorophenyl)acetamide. This intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of N-(4-Chlorophenyl)-N’-hydroxypropanediamide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of 4-chloroaniline with chloroacetyl chloride: in the presence of a base to form N-(4-chlorophenyl)acetamide.
Hydroxylation of the intermediate: using an oxidizing agent like hydrogen peroxide.
Purification and crystallization: to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N’-hydroxypropanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-N’-hydroxypropanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N’-hydroxypropanediamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)acetamide: A precursor in the synthesis of N-(4-Chlorophenyl)-N’-hydroxypropanediamide.
N-(4-Chlorophenyl)-1,3,4-oxadiazole: Another compound with a chlorophenyl group, used for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
Uniqueness
N-(4-Chlorophenyl)-N’-hydroxypropanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Propiedades
Número CAS |
65050-99-9 |
|---|---|
Fórmula molecular |
C9H9ClN2O3 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N'-hydroxypropanediamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-3-7(4-2-6)11-8(13)5-9(14)12-15/h1-4,15H,5H2,(H,11,13)(H,12,14) |
Clave InChI |
AAPZWDGPZRLZPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



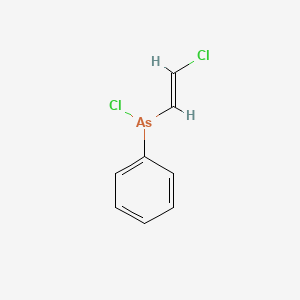
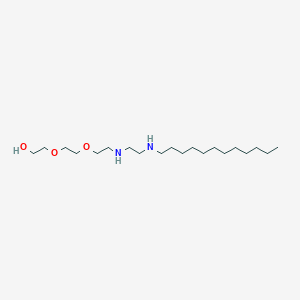
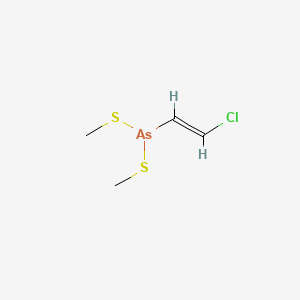
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

